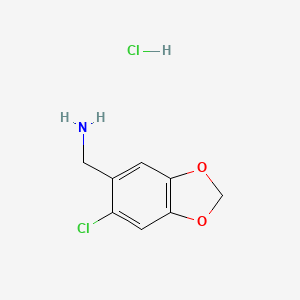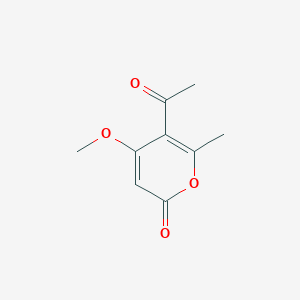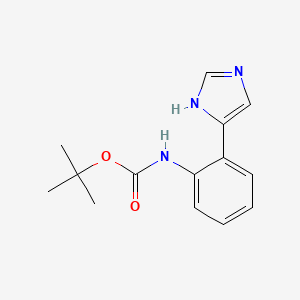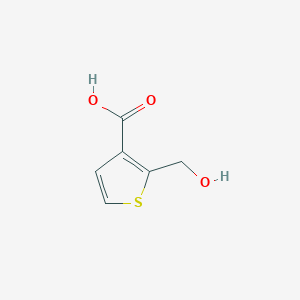
3-Thiophenecarboxylic acid, 2-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(hydroxymethyl)thiophene-3-carboxylic acid, often involves large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another method used for the industrial synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(carboxymethyl)thiophene-3-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(hydroxymethyl)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxymethyl)thiophene-3-methanol
- 2-(carboxymethyl)thiophene-3-carboxylic acid
- 2-(hydroxymethyl)furan-3-carboxylic acid
Uniqueness
2-(hydroxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring.
Properties
CAS No. |
25744-95-0 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7H,3H2,(H,8,9) |
InChI Key |
ZBLYLKPMGPWOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



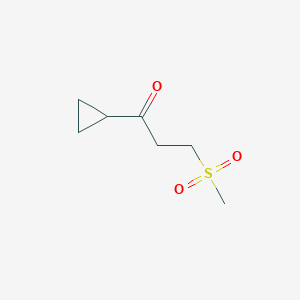
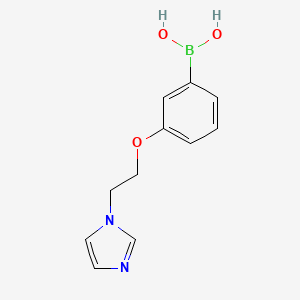
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)


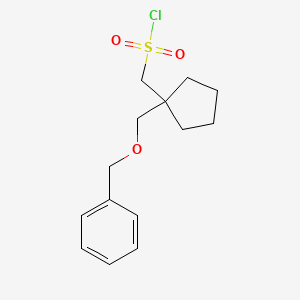
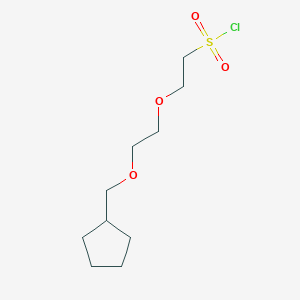
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
